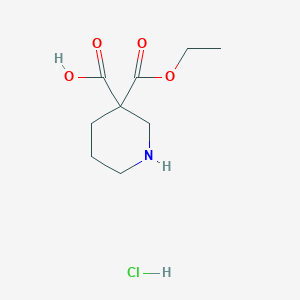

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

描述

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique structure and properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride typically involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .

化学反应分析

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key findings:

-

Acidic hydrolysis preserves the hydrochloride salt, enhancing aqueous solubility during the reaction.

-

Basic conditions require neutralization post-reaction to isolate the free dicarboxylic acid .

Esterification and Transesterification

The carboxylic acid group reacts with alcohols to form esters, while the ethoxycarbonyl group participates in transesterification.

Key findings:

-

Esterification of the carboxylic acid group proceeds via acid catalysis, with yields dependent on alcohol steric bulk.

-

Transesterification of the ethoxycarbonyl group requires alkaline conditions to activate the ester .

Decarboxylation

Thermal decarboxylation eliminates CO₂ from the carboxylic acid group under controlled heating.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Thermal Decarboxylation | 150–200°C, inert atmosphere | None | 3-(Ethoxycarbonyl)piperidine + CO₂ |

Key findings:

-

Decarboxylation occurs preferentially at the carboxylic acid group due to lower activation energy compared to the ester .

-

The reaction is facilitated by the stability of the resulting piperidine ring .

Salt Formation and Neutralization

The hydrochloride counterion undergoes metathesis with strong bases.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Neutralization | NaOH (aq), 25°C | NaOH | 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid (free base) | |

| Salt Exchange | AgNO₃ (aq) | Silver nitrate | Silver 3-(ethoxycarbonyl)piperidine-3-carboxylate |

Key findings:

-

Neutralization regenerates the free carboxylic acid, which is less water-soluble than the hydrochloride salt.

Reduction Reactions

The ethoxycarbonyl group can be reduced to a hydroxymethyl group under hydrogenation conditions.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (30–40 kg/cm²), Raney Co, 90–100°C | Raney cobalt | 3-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride |

Key findings:

-

Raney cobalt catalyzes selective reduction of the ester without affecting the carboxylic acid group .

-

High-pressure hydrogenation ensures complete conversion within 1–2 hours .

Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions.

Key findings:

-

Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents like DMF .

-

Acylation is limited by steric hindrance from the ethoxycarbonyl group.

Condensation Reactions

The carboxylic acid forms amides or anhydrides with nucleophiles.

Key findings:

-

Activation of the carboxylic acid with SOCl₂ is essential for amide bond formation .

-

DCC-mediated anhydride formation requires anhydrous conditions .

Chiral Resolution

The compound serves as an intermediate in enantioselective syntheses.

| Reaction Type | Conditions | Reagents/Catalysts | Products | References |

|---|---|---|---|---|

| Hydrolytic Resolution | Concentrated HCl, 60–65°C | None | (S)-3-Carboxypiperidine-3-carboxylic acid hydrochloride |

Key findings:

科学研究应用

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C10H18ClNO4

- Molecular Weight : 223.70 g/mol

- IUPAC Name : 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

The presence of both an ethoxycarbonyl group and a carboxylic acid moiety in the piperidine ring enhances its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a building block for synthesizing pharmaceuticals. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities. For instance, research on piperidine derivatives has indicated potential applications in treating neurological disorders and infections such as tuberculosis due to their ability to inhibit specific enzymes associated with these conditions .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:

- Esterification : The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution : The ethoxycarbonyl group can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups .

Biological Research

In biological research, this compound has been investigated for its potential as an inhibitor of specific enzymes. For example, studies have shown that derivatives of piperidine can exhibit antimicrobial activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .

Case Study 1: Antimycobacterial Activity

A study focused on various piperidine derivatives revealed that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong activity against both standard and resistant strains, highlighting the potential for developing new tuberculosis treatments .

Case Study 2: Enzyme Inhibition

Research has indicated that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds derived from this compound have been shown to interact with enzyme active sites, blocking their activity and affecting various biochemical pathways .

Data Tables

| Activity Type | Observations |

|---|---|

| Antimycobacterial | Effective against Mycobacterium tuberculosis |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

作用机制

The mechanism of action of 3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Similar Compounds

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but differs in the position of the ethoxycarbonyl group.

1-carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of an ethoxycarbonyl group.

1-Methyl-piperidine-3-carboxylic acid hydrochloride: Contains a methyl group instead of an ethoxycarbonyl group.

Uniqueness

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are desired .

生物活性

3-(Ethoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₉H₁₁ClN₁O₃

- Molecular Weight : 202.64 g/mol

- IUPAC Name : this compound

This compound features an ethoxycarbonyl group and a carboxylic acid, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- GABA Uptake Inhibition : Similar compounds have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission and may influence conditions such as epilepsy and anxiety disorders. For instance, derivatives of piperidine-3-carboxylic acids have demonstrated significant inhibitory effects on GAT1, a GABA transporter .

- Cancer Cell Proliferation : Research indicates that piperidine derivatives can modulate pathways involved in cancer cell proliferation. Compounds targeting the urokinase receptor (uPAR) have shown promise in inhibiting cancer cell invasion and metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies and Research Findings

- GABA Transporter Inhibition : A study evaluating various piperidine derivatives found that compounds similar to this compound exhibited potent inhibition of GAT1, highlighting their potential in treating neurological disorders .

- Anticancer Properties : Research on piperidinone compounds indicated their ability to inhibit breast cancer cell lines (MDA-MB-231), with some derivatives showing significant effects on cell migration and invasion, suggesting a potential therapeutic role in oncology .

- Pharmacokinetics and Toxicity : Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, with low toxicity observed at therapeutic doses . This is crucial for the development of safe therapeutic agents.

属性

IUPAC Name |

3-ethoxycarbonylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-2-14-8(13)9(7(11)12)4-3-5-10-6-9;/h10H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSKIAUBWQPRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。